molecular formula C23H24ClNO4 B2465201 1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-18-2

1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one

Numéro de catalogue: B2465201
Numéro CAS: 877811-18-2
Poids moléculaire: 413.9
Clé InChI: BJTYJPHZPKOYLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound featuring a spirocyclic scaffold that combines a chroman-4-one moiety with a piperidine ring. The molecule is further functionalized with a 4-chlorophenoxy group and a methylpropanoyl substituent. This structural complexity allows for diverse biological interactions, making it a candidate for therapeutic applications.

Propriétés

IUPAC Name

1'-[2-(4-chlorophenoxy)-2-methylpropanoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO4/c1-22(2,28-17-9-7-16(24)8-10-17)21(27)25-13-11-23(12-14-25)15-19(26)18-5-3-4-6-20(18)29-23/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTYJPHZPKOYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves the following steps:

    Formation of the chroman ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Spirocyclization: The chroman intermediate is then subjected to spirocyclization with a piperidinone derivative. This step often requires the use of a strong base or a catalytic amount of a Lewis acid to facilitate the formation of the spiro junction.

    Introduction of the 4-chlorophenoxy group: This can be done through a nucleophilic substitution reaction, where the appropriate chlorophenol is reacted with a suitable leaving group on the chroman-piperidinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the isolation of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1’-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The chlorophenoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to 1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
  • Case Study : A study on piperidine derivatives demonstrated that they could reduce the growth of various cancer cell lines while promoting the expression of apoptosis-related genes such as p53 and Bax .

Neurological Applications

The compound's interaction with sigma receptors, particularly the sigma-1 receptor (σ1R), suggests potential applications in neuropharmacology:

  • Neuroprotective Effects : Modulation of σ1R can influence intracellular signaling pathways associated with neurodegenerative diseases and mood disorders. This opens avenues for investigating its efficacy in treating conditions like Alzheimer's and depression .
Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via ROS generation
NeuroprotectiveModulates sigma-1 receptor signaling

Case Studies

  • Piperidine Derivatives in Cancer Therapy :
    • A series of synthesized piperidine derivatives were evaluated for their anticancer activity. Compounds demonstrated significant inhibition of cell proliferation in hematological cancer cell lines and increased expression of pro-apoptotic genes .
  • Sigma Receptor Modulation :
    • Research on similar compounds indicated their potential to selectively target σ1R, leading to neuroprotective outcomes in models of neurodegeneration . This highlights the therapeutic promise of 1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one in neurological disorders.

Mécanisme D'action

The mechanism of action of 1’-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Substituents

The spiro[chroman-2,4'-piperidin]-4-one scaffold is highly versatile. Key derivatives and their substituents are compared below:

Compound Name Substituents Biological Activity (IC₅₀ or SI*) Reference
Target Compound 1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl) Not reported (structural focus) -
Compound 40 (Jaspine derivative) 7-(5-((Substituted-amino)-methyl)-thiophen-2-yl) IC₅₀ = 13.15 µM (B16F10 melanoma), SI = 13.37
Compound 16 (Sulfonyl derivative) Sulfonyl spacer IC₅₀ = 0.31–5.62 µM (MCF-7, A2780, HT-29 cells)
1'-(1-(4-Chlorobenzyl)-1H-pyrrole-2-CO) Pyrrole-2-carbonyl Antibacterial potential (specific data not given)
6-Bromospiro[chroman-2,4'-piperidin]-4-one Bromo substituent Anticancer screening (activity under investigation)

Key Observations :

  • Electron-Withdrawing Groups: The 4-chlorophenoxy group in the target compound may enhance receptor binding via hydrophobic and halogen interactions, similar to bromo-substituted derivatives .
  • Sulfonyl vs. Carbonyl : Sulfonyl derivatives (e.g., Compound 16) exhibit potent cytotoxicity, suggesting that electronegative substituents improve anticancer activity compared to neutral acyl groups .
  • Heterocyclic Modifications: Thiophene (Compound 40) and pyrrole derivatives () demonstrate that heterocyclic substituents can tune selectivity and target different diseases (e.g., melanoma vs. bacterial infections) .

Physicochemical Properties

  • Solubility: Hydroxyl or sulfonyl groups (e.g., 7-hydroxyspiro derivatives) improve aqueous solubility, whereas lipophilic groups like 4-chlorophenoxy enhance membrane permeability .
  • Stability : Bromo and chloro substituents may increase metabolic stability compared to methoxy groups, which are prone to demethylation .

Activité Biologique

1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex spiro structure that contributes to its biological activity. The presence of a chlorophenoxy group and a piperidinone moiety suggests potential interactions with various biological targets, including receptors and enzymes.

Research indicates that compounds similar to 1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one may exhibit multiple mechanisms of action:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

The biological activity of the compound can be summarized in the following table:

Activity Type Description Reference
AntimicrobialInhibits growth of specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
NeuroprotectiveProtects neuronal cells from excitotoxicity

Case Studies

  • Anticancer Activity : A study conducted on various cancer cell lines demonstrated that 1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one induced significant apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.
  • Neuroprotection : In a model of neurodegeneration, the compound showed promise in protecting neuronal cells from oxidative damage. This was assessed using assays measuring cell viability and oxidative stress markers, indicating potential applications in neurodegenerative diseases.
  • Anti-inflammatory Effects : Research highlighted the compound's ability to lower levels of pro-inflammatory cytokines in vitro. This effect was attributed to the modulation of NF-kB signaling pathways, suggesting its utility in treating inflammatory disorders.

Q & A

Q. What are the recommended synthetic routes for 1'-(2-(4-chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one, and how are intermediates characterized?

  • Methodology : The compound is synthesized via coupling reactions between spiro[chroman-2,4'-piperidin]-4-one and acid chlorides or sulfonyl chlorides under basic conditions (e.g., triethylamine catalysis). Key steps include:
  • Slow addition of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride to the spiro core in anhydrous dichloromethane or ethanol.
  • Heating at 60°C for 5 hours to complete acylation.
    Intermediates are purified using column chromatography and characterized via 1H^1H-NMR (400 MHz, DMSO-d6), HRMS, and TLC (silica GF254 plates with ethyl acetate/hexane eluent) .

Q. How is the purity and structural integrity of the compound validated in preclinical studies?

  • Methodology : Purity is assessed via HPLC (≥95% purity threshold) using C18 reverse-phase columns and acetonitrile/water gradients. Structural confirmation employs:
  • FT-IR : To identify carbonyl (C=O, ~1700 cm1^{-1}) and aromatic (C-Cl, ~750 cm1^{-1}) stretches.
  • 1H^1H-NMR : Peaks at δ 1.45–1.55 ppm (gem-dimethyl), δ 7.25–7.45 ppm (4-chlorophenyl protons), and δ 4.10–4.30 ppm (spiro-piperidine protons) confirm substitution patterns .

Q. What standard assays are used to evaluate the compound’s cytotoxicity in vitro?

  • Methodology : The MTT assay is employed across cancer cell lines (e.g., MCF-7, HT-29, A2780) with the following protocol:
  • Cells seeded in 96-well plates (5,000 cells/well) and treated with 0.1–100 µM compound for 72 hours.
  • IC50_{50} values calculated using nonlinear regression (GraphPad Prism). Doxorubicin is used as a positive control (IC50_{50} ≤1 µM).
    Note: Low solubility in aqueous media is mitigated with DMSO (<0.1% final concentration) .

Advanced Research Questions

Q. How does the 4-chlorophenoxy substitution influence the compound’s apoptotic activity compared to other derivatives?

  • Structure-Activity Relationship (SAR) : The 4-chlorophenoxy group enhances lipophilicity and π-π stacking with cellular targets, increasing apoptotic activity. For example:
DerivativeSubstituentIC50_{50} (MCF-7, µM)Apoptosis Induction (vs. Control)
Compound 16 Sulfonyl bridge0.313.2× (early apoptosis)
Compound 15 Trimethoxyphenyl47.051.1×
Replacement with electron-donating groups (e.g., methoxy) reduces activity due to decreased membrane permeability .

Q. What experimental strategies resolve contradictions in IC50_{50}50​ values across studies?

  • Data Reconciliation : Variability arises from assay conditions (e.g., serum content, incubation time). To address this:
  • Standardize cell passage numbers (≤20 passages) and culture media (10% FBS).
  • Validate results using orthogonal assays (e.g., Annexin V/PI flow cytometry for apoptosis; sub-G1 quantification for cell cycle arrest).
    For instance, compound 16 showed dose-dependent G2/M arrest (1.54% sub-G1 at 10 µM) in MCF-7 cells, aligning with its low IC50_{50} .

Q. How can molecular docking guide the optimization of this compound for acetyl-CoA carboxylase (ACC) inhibition?

  • Computational Strategy : Docking (AutoDock Vina) into the ACC1 binding pocket (PDB: 3GID) identifies key interactions:
  • The 4-chlorophenoxy group forms hydrophobic contacts with Leu1245 and Val1300.
  • The spiro-piperidine nitrogen hydrogen-bonds with Thr78.
    Modifications (e.g., introducing sulfonamide linkers) improve binding energy (ΔG ≤ −9.2 kcal/mol) and ACC inhibition (IC50_{50} <50 nM) .

Q. What in vitro models are appropriate to study off-target effects, and how are they prioritized?

  • Experimental Design : Use panel-based screening against:
  • CYP450 isoforms (e.g., CYP3A4, CYP2D6) to assess metabolic interference.
  • hERG channels (patch-clamp assays) to evaluate cardiac toxicity risks.
    Prioritize targets with <50% inhibition at 10 µM. For example, compound 16 showed <20% hERG inhibition, supporting further development .

Methodological Challenges and Solutions

Q. How are solubility limitations addressed during in vitro bioassays?

  • Optimization Protocol :
  • Use co-solvents (e.g., 0.1% DMSO) or cyclodextrin-based formulations.
  • Introduce polar groups (e.g., hydroxyl, carboxyl) at the 4'-piperidine position without disrupting spiro conformation. Solubility >50 µg/mL in PBS is ideal for dose-response studies .

Q. What statistical methods validate reproducibility in dose-response experiments?

  • Analysis Framework :
  • Perform triplicate independent experiments (n=6 replicates per concentration).
  • Apply two-way ANOVA with post-hoc Tukey test to compare IC50_{50} values across cell lines.
  • Calculate CV ≤15% for intra-assay reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.